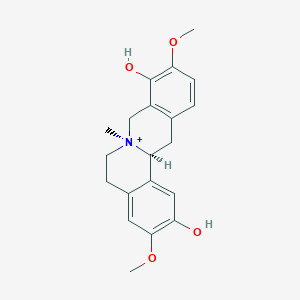

Cyclanoline

Description

Contextualization of Cyclanoline within Natural Product Chemistry

This compound is classified as a protoberberine alkaloid, a prominent group of isoquinoline (B145761) alkaloids. These compounds are characterized by a tetracyclic ring system and are biosynthesized in a variety of plant species. Protoberberine alkaloids are known for their diverse pharmacological properties, and this compound is a noteworthy member of this family. It is a quaternary ammonium (B1175870) compound, which influences its solubility and biological interactions.

This compound is primarily isolated from plants of the Stephania genus, which belongs to the Menispermaceae family. Species such as Stephania venosa and Stephania cepharantha have been identified as natural sources of this alkaloid. The intricate stereochemistry of this compound, a common feature of many natural products, presents a significant challenge and opportunity for synthetic chemists.

Historical Overview of Academic Research Initiatives on this compound

A significant milestone in the academic focus on this compound was the investigation of its biological activities. A notable study published in 2006 by Ingkaninan and colleagues identified this compound as an acetylcholinesterase inhibitor isolated from the tuber of Stephania venosa wikipedia.org. This discovery marked a pivotal point, shifting the research interest towards its potential therapeutic applications and sparking further investigations into its pharmacological properties.

Significance of this compound as a Research Compound in Contemporary Science

The primary significance of this compound in modern scientific research lies in its demonstrated biological activity as an inhibitor of acetylcholinesterase (AChE). AChE is a key enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme is a therapeutic strategy for managing the symptoms of Alzheimer's disease.

Research has shown that this compound exhibits moderate inhibitory activity against AChE. This has led to further studies, including molecular docking simulations, to understand its binding interactions with the enzyme. These studies suggest that this compound can interact with key residues in the active site of AChE acs.org. The potential for this compound to serve as a scaffold for the development of new and more potent AChE inhibitors is a key area of its contemporary significance.

Beyond its role as an AChE inhibitor, the broader class of bisbenzylisoquinoline alkaloids, to which protoberberines are related, has been investigated for a range of other biological activities, including antiplasmodial and antioxidant effects nih.govmdpi.com. While specific studies on this compound for these activities are less common, its structural similarity to other bioactive alkaloids suggests that it may possess a wider range of pharmacological properties that are yet to be fully explored.

Scope and Objectives of Advanced Academic Research on this compound

The future of academic research on this compound is multifaceted and is expected to advance on several fronts. Key objectives include:

Total Synthesis: The development of an efficient and stereoselective total synthesis of this compound remains a significant goal. A successful synthetic route would not only confirm its complex structure but also provide a reliable source of the compound for further research and enable the synthesis of novel analogues acs.orgresearchgate.netnih.govnih.govrsc.org.

Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: A major focus of future research will be on the design and synthesis of this compound analogues with improved potency and selectivity as AChE inhibitors. SAR studies will be crucial in identifying the key structural features responsible for its biological activity, guiding the development of more effective therapeutic agents elsevierpure.comacs.orgresearchgate.net.

Exploration of Other Biological Activities: Further investigation into the potential anti-inflammatory, and antiplasmodial activities of this compound is warranted. Given the known activities of related alkaloids, it is plausible that this compound possesses a broader pharmacological profile that could be harnessed for different therapeutic applications nih.govnih.gov.

Advanced Mechanistic Studies: Deeper investigation into the molecular mechanisms underlying the biological activities of this compound is necessary. This includes more detailed studies of its interactions with AChE and other potential biological targets.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 18556-27-9 wikipedia.org |

| Molecular Formula | C₂₀H₂₃NO₄⁺ wikipedia.org |

| Molar Mass | 341.406 g/mol wikipedia.org |

| Common Name | Cissamine wikipedia.org |

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of this compound (Interactive table: Click on headers to sort)

| Plant Source | IC₅₀ (µM) | Reference |

|---|

Structure

3D Structure

Properties

IUPAC Name |

(7S,13aS)-3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,9-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-21-7-6-13-9-19(25-3)17(22)10-14(13)16(21)8-12-4-5-18(24-2)20(23)15(12)11-21/h4-5,9-10,16H,6-8,11H2,1-3H3,(H-,22,23)/p+1/t16-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLWVKCEYSPQHL-KKSFZXQISA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]12CCC3=CC(=C(C=C3C1CC4=C(C2)C(=C(C=C4)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N@@+]12CCC3=CC(=C(C=C3[C@@H]1CC4=C(C2)C(=C(C=C4)OC)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00171789 | |

| Record name | Cyclanoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18556-27-9 | |

| Record name | Cyclanoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18556-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclanoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018556279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclanoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00171789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLANOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77QC59KBD2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Isolation, Characterization, and Methodologies for Structural Elucidation of Cyclanoline

Methodological Approaches for the Isolation of Cyclanoline from Biological Sources

The isolation of this compound from its natural plant sources is a multi-step process that requires careful selection and preparation of the source material, followed by advanced separation and purification techniques.

Strategies for Source Material Collection and Preparation for this compound Extraction

The primary sources for this compound are the tubers of plants from the Stephania genus. The initial and critical step involves the collection and processing of this plant material to ensure the optimal yield and purity of the target alkaloid.

The collected tubers are first cleaned to remove any soil and debris. They are then typically cut into smaller pieces to facilitate drying. nih.gov Drying is a crucial step to prevent enzymatic degradation of the alkaloids and to prepare the material for efficient extraction. This is often achieved by air-drying or using ovens at a controlled temperature, usually below 60°C, to avoid thermal degradation of the chemical constituents. nih.gov Once thoroughly dried, the plant material is pulverized into a fine powder. This increases the surface area of the material, allowing for more effective penetration of the extraction solvent and maximizing the yield of the extracted alkaloids. nih.gov

The powdered plant material is then subjected to extraction, commonly using an organic solvent like methanol. nih.gov Maceration is a frequently employed technique where the powdered material is soaked in the solvent for an extended period, often with occasional agitation, to allow the alkaloids to dissolve into the solvent. nih.gov This process is typically repeated multiple times to ensure exhaustive extraction. The resulting crude extract contains a complex mixture of compounds, including this compound, which then requires further separation and purification.

Advanced Chromatographic Separation Techniques Employed for this compound Isolation

Following the initial extraction, the crude extract undergoes a series of chromatographic separations to isolate this compound from other co-extracted compounds. Chromatography is a powerful technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

A common initial step is an acid-base extraction. researchgate.net Since alkaloids are basic in nature, they can be converted into their salt form by treatment with an acid, making them water-soluble. This allows for the separation from neutral and acidic impurities which remain in an organic solvent. Subsequently, the aqueous layer is basified, converting the alkaloid salts back to their free base form, which can then be extracted with an organic solvent. researchgate.net

Further purification is achieved through various chromatographic methods. Column chromatography is a widely used technique where the crude alkaloid mixture is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina. nih.gov A solvent or a mixture of solvents (the mobile phase) is then passed through the column, and the different alkaloids separate based on their affinity for the stationary phase.

High-Performance Liquid Chromatography (HPLC) is a more advanced and efficient technique used for the final purification of this compound. nih.gov HPLC utilizes high pressure to force the solvent through a column packed with very fine particles, leading to high-resolution separations. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is often employed for the separation of alkaloids like this compound. nih.gov

Purity Assessment Methodologies for Isolated this compound Research Samples

Ensuring the purity of the isolated this compound is paramount for accurate structural elucidation and any subsequent scientific studies. The purity of the final sample is typically assessed using a combination of chromatographic and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. mdpi.com By running the isolated sample on an HPLC system and observing a single, sharp peak at a specific retention time, the purity of the compound can be confirmed. The presence of other peaks would indicate impurities.

Thin-Layer Chromatography (TLC) provides a rapid and qualitative assessment of purity. A small amount of the isolated compound is spotted on a TLC plate, which is then developed in a suitable solvent system. A single spot after visualization (e.g., under UV light or with a staining reagent like Dragendorff's reagent for alkaloids) suggests a high degree of purity. nih.gov

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) also serve as purity checks. The presence of unexpected signals in the NMR spectrum or ions in the mass spectrum can indicate the presence of impurities.

Advanced Spectroscopic Methodologies for the Structural Elucidation of this compound

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. researchgate.net It provides information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

The ¹H NMR spectrum of this compound would reveal the number of different types of protons present in the molecule, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). The ¹³C NMR spectrum provides information on the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary).

For a complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is typically employed. These include:

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular skeleton.

The specific chemical shifts and coupling constants observed in the NMR spectra of this compound are unique to its structure and allow for its definitive identification.

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 1 | 108.5 | 6.80 (s) |

| 2 | 148.0 | - |

| 3 | 150.2 | - |

| 4 | 111.8 | 6.95 (s) |

| 5 | 28.7 | 3.20 (t, J = 6.0) |

| 6 | 51.5 | 4.30 (t, J = 6.0) |

| 8 | 59.8 | 4.90 (s) |

| 8a | 128.1 | - |

| 9 | 145.1 | - |

| 10 | 147.5 | - |

| 11 | 110.5 | 7.10 (d, J = 8.5) |

| 12 | 122.0 | 7.30 (d, J = 8.5) |

| 12a | 129.5 | - |

| 13 | 25.9 | 3.10 (t, J = 6.2) |

| 13a | 120.3 | - |

| N-CH₃ | 48.2 | 3.80 (s) |

| 2-OCH₃ | 56.1 | 3.90 (s) |

| 3-OCH₃ | 56.3 | 3.95 (s) |

| 9-OCH₃ | 61.8 | 4.05 (s) |

| 10-OCH₃ | 56.5 | 4.00 (s) |

This data is hypothetical and for illustrative purposes only.

Utility of High-Resolution Mass Spectrometry (HRMS) in this compound Analysis

High-Resolution Mass Spectrometry (HRMS) is another indispensable technique in the structural elucidation of natural products. nih.gov It provides the highly accurate mass of the molecular ion, which allows for the determination of the elemental composition (molecular formula) of the compound with a high degree of confidence. nih.gov

In addition to providing the molecular formula, HRMS coupled with tandem mass spectrometry (MS/MS) offers valuable structural information through the analysis of fragmentation patterns. In a tandem MS experiment, the molecular ion of this compound is isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then mass-analyzed. The way the molecule breaks apart provides clues about its substructures. For a quaternary protoberberine alkaloid like this compound, characteristic fragmentation pathways, such as the retro-Diels-Alder (RDA) reaction, can be observed, which helps to confirm the core skeleton of the molecule.

| m/z (observed) | Formula | Ion/Fragment Description |

| 342.1648 | C₂₀H₂₄NO₄⁺ | [M]⁺ (Molecular Ion) |

| 327.1413 | C₁₉H₂₁NO₄⁺ | [M - CH₃]⁺ |

| 192.0657 | C₁₁H₁₀O₃⁺ | Fragment from RDA reaction |

| 150.1099 | C₉H₁₂N⁺ | Fragment from RDA reaction |

This data is hypothetical and for illustrative purposes only.

By combining the detailed connectivity information from NMR spectroscopy with the precise mass and fragmentation data from HRMS, the complete and unambiguous structure of this compound can be confidently determined.

Vibrational Spectroscopy (IR, Raman) for Elucidating Key Functional Groups in this compound

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in a molecule. iaea.org For a compound with the complexity of this compound, these methods would provide a characteristic "fingerprint" based on the vibrational modes of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of a related compound, berberine (B55584), has been studied and provides a reference for what could be expected for this compound. nih.gov An IR spectrum of this compound would be expected to show characteristic absorption bands for O-H stretching of the hydroxyl groups, C-H stretching of the aromatic and aliphatic moieties, C-O stretching of the methoxy (B1213986) groups, and C=C stretching within the aromatic rings. nih.govmdpi.com The presence of the quaternary ammonium (B1175870) ion would also influence the spectrum.

A comprehensive analysis of both IR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), would allow for the precise assignment of vibrational modes to specific functional groups within this compound. iaea.org

X-ray Crystallography for the Definitive Three-Dimensional Structure of this compound and Its Derivatives

X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms in a crystalline solid. capes.gov.br Obtaining a single crystal of this compound or a suitable derivative would allow for the precise determination of its molecular geometry, including bond lengths, bond angles, and the conformation of the fused ring system.

This technique would definitively establish the stereochemistry at the chiral centers and provide insights into the intermolecular interactions within the crystal lattice. While X-ray crystal structures have been reported for other protoberberine alkaloids, specific crystallographic data for this compound is not currently available in the literature. capes.gov.bracs.org

Chiroptical Methods for Stereochemical Assignment of this compound

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound, which possesses stereogenic centers. acs.org These techniques measure the differential interaction of the molecule with left and right circularly polarized light.

Electronic Circular Dichroism (ECD) Spectroscopy for this compound Stereochemistry

For protoberberine alkaloids, the sign of the Cotton effects in the ECD spectrum can often be correlated with the absolute configuration at the chiral centers. acs.org A comparative analysis of the experimental ECD spectrum of this compound with that of related compounds of known stereochemistry, or with theoretically calculated spectra, would be a powerful tool for assigning its absolute configuration.

Optical Rotatory Dispersion (ORD) Measurements for this compound Chirality

Optical Rotatory Dispersion (ORD) measures the change in optical rotation of a chiral compound as a function of the wavelength of light. acs.org The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the molecule's stereochemistry. While modern chiroptical studies often favor ECD for its clearer presentation of data, ORD remains a valid and historically important technique for assigning absolute configurations.

Vibrational Circular Dichroism (VCD) Spectroscopy for this compound Absolute Configuration

Vibrational Circular Dichroism (VCD) is an extension of vibrational spectroscopy that measures the differential absorption of left and right circularly polarized infrared light. nih.gov VCD is a powerful method for determining the absolute configuration of chiral molecules in solution, as the VCD spectrum is sensitive to the three-dimensional arrangement of atoms. By comparing the experimental VCD spectrum of this compound with quantum chemical predictions for its different possible stereoisomers, an unambiguous assignment of its absolute configuration could be achieved.

Synthetic and Biosynthetic Investigations of Cyclanoline

Total Synthesis Strategies for Cyclanoline

The total synthesis of complex natural products like this compound is a critical endeavor that enables access to the compound for further study and validates proposed structures. nih.gov The strategies employed for the closely related protoberberine alkaloids are directly applicable and serve as the foundation for any planned synthesis of this compound.

Retrosynthetic Analysis and Planning for this compound Synthesis

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available precursors, which illuminates a potential forward synthetic route. vdoc.pub For the this compound scaffold, a logical retrosynthetic approach begins by disconnecting the tetracyclic core.

A primary disconnection strategy for protoberberine alkaloids involves the "berberine bridge" (C8), which is formed biosynthetically from an N-methyl group. nih.gov Retrosynthetically, this bond is cleaved to reveal a substituted N-methyl-benzyl-tetrahydroisoquinoline intermediate. This key intermediate simplifies the target to a well-studied class of compounds.

Further disconnection of the benzyl-tetrahydroisoquinoline can proceed via two classical routes:

Pictet-Spengler Reaction: A disconnection across the C1-N bond and the C4a-C4 bond of the isoquinoline (B145761) core leads back to a substituted phenethylamine (B48288) and a phenylacetaldehyde (B1677652) derivative. This is one of the most common and efficient methods for constructing the tetrahydroisoquinoline skeleton. researchgate.netresearchgate.net

Bischler-Napieralski Reaction: An alternative disconnection across the C4-C4a bond and the N-C3 bond reveals a phenylethyl amide. This approach involves a cyclization to a dihydroisoquinoline, which is subsequently reduced to the desired tetrahydroisoquinoline. nih.govresearchgate.net

This analysis transforms the complex tetracyclic structure of this compound into simpler, more manageable aromatic building blocks that can be assembled using known chemical transformations.

Development of Key Synthetic Transformations for the this compound Core Structure

The construction of the tetracyclic protoberberine framework relies on a set of robust and well-established chemical reactions. These transformations are essential for assembling the isoquinoline core and subsequently closing the final ring to form the characteristic dibenzoquinolizinium system.

| Reaction | Purpose in Synthesis | Description |

| Bischler-Napieralski Reaction | Formation of the Dihydroisoquinoline Core | A substituted phenylethyl amide is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline (B110456) intermediate. nih.gov |

| Pictet-Spengler Reaction | Formation of the Tetrahydroisoquinoline Core | A β-phenylethylamine is condensed with an aldehyde or ketone, followed by an acid-catalyzed cyclization (electrophilic aromatic substitution) to directly yield a tetrahydroisoquinoline. nih.govresearchgate.net |

| Mannich-type Condensation | Formation of the "Berberine Bridge" | A benzyl-tetrahydroisoquinoline is reacted with formaldehyde (B43269) (or a formaldehyde equivalent) in a Mannich-type reaction to introduce the C8 bridge and close the B-ring, forming the complete tetracyclic protoberberine skeleton. |

| Oxidative Cyclization | Alternative "Berberine Bridge" Formation | Inspired by biosynthesis, the N-methyl group of a benzyl-tetrahydroisoquinoline precursor can undergo an oxidative cyclization, catalyzed by enzymes or chemical oxidants, to form the berberine (B55584) bridge. nih.gov |

| Reduction/Oxidation | Final State Modification | The resulting tetrahydroprotoberberine can be reduced (e.g., with NaBH₄) to maintain the saturated core or oxidized (e.g., with iodine) to yield the fully aromatic quaternary protoberberinium salt, similar to this compound. cdnsciencepub.com |

These key transformations represent the classical toolbox for assembling the core structure of this compound and related alkaloids.

Enantioselective and Stereoselective Approaches to this compound Synthesis

Achieving the specific (7S-cis) stereochemistry of this compound is a crucial aspect of its total synthesis. General strategies for inducing enantioselectivity in the synthesis of related tetrahydroisoquinoline alkaloids are well-documented and would be essential for a successful synthesis of this compound.

One prominent method involves the use of chiral auxiliaries. For instance, a chiral sulfinimine, prepared by condensing an aldehyde with an enantiopure sulfinamide, can guide the addition of a nucleophile. This approach was utilized in the synthesis of the protoberberine alkaloid (−)-xylopinine, establishing the critical stereocenter that dictates the final product's absolute configuration. nih.govacs.org Similarly, chiral auxiliaries attached to the nitrogen of the precursor amide can direct the stereochemical outcome of the Bischler-Napieralski cyclization and subsequent reduction. nih.gov These methodologies provide reliable pathways to access enantioenriched tetrahydroisoquinoline intermediates, which are pivotal for the asymmetric synthesis of natural products like this compound.

Evaluation of Novel Methodologies in this compound Total Synthesis

While classical methods are effective, modern synthetic chemistry offers more efficient and modular routes. Recent advances in transition metal catalysis, particularly C-H bond functionalization, have been applied to the synthesis of protoberberine alkaloids. researchgate.net

Semisynthesis and Derivatization Approaches for this compound Analogs

Semisynthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for generating novel analogs for structure-activity relationship (SAR) studies. While the literature specifically detailing the semisynthesis of this compound is limited, the structure of this compound itself offers clear opportunities for chemical modification.

Chemical Modification Strategies of the this compound Scaffold

The functional groups present on the this compound scaffold—specifically the two phenolic hydroxyl groups and the aromatic rings—are prime targets for chemical modification.

Modification of Hydroxyl Groups: The phenolic hydroxyls at positions C2 and C9 are the most reactive sites. They can be readily modified through standard reactions such as:

O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions to form ether derivatives.

O-Acylation: Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) to form ester derivatives. These reactions would allow for probing the influence of the size and electronic properties of these substituents on biological activity.

Modification of Aromatic Rings: The aromatic A and D rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. However, controlling the regioselectivity of these reactions can be challenging due to the activating nature of the existing hydroxyl and methoxy (B1213986) groups.

These derivatization strategies would generate a library of this compound analogs, which could be evaluated to understand the structural requirements for its biological activities and potentially lead to the development of compounds with improved properties.

Introduction of Diverse Chemical Functionalities into this compound

The introduction of diverse chemical functionalities to the core structure of protoberberine alkaloids, such as this compound, is a key area of research for developing novel compounds with potentially enhanced or new biological activities. While studies focusing exclusively on this compound derivatization are limited, general strategies for the functionalization of the protoberberine scaffold are well-established and directly applicable. These methods allow for precise modifications at various positions on the tetracyclic ring system.

Key synthetic strategies include:

C-H Functionalization: Modern catalytic methods, such as Rhodium(III)-catalyzed C-H functionalization, provide a powerful tool for creating new carbon-carbon or carbon-heteroatom bonds on the aromatic rings of the alkaloid core. acs.orgacs.org This modular approach enables the derivatization of all four rings within the protoberberine scaffold, allowing for the synthesis of a wide array of analogues. acs.org

Palladium-Catalyzed Enolate Arylation: This versatile method has been successfully used to introduce substituents at the C13 position of the protoberberine skeleton. nih.gov This modular route facilitates the rapid synthesis of different members of the protoberberine family by simply varying the ketone and aryl bromide coupling partners. nih.gov

Esterification: A common method for functionalization involves the creation of ester analogues from hydroxyl groups present on the molecule. This approach, demonstrated in the synthesis of derivatives of the alkaloid (-)-curine, can be applied to the hydroxyl groups of this compound to produce mono- or di-ester derivatives, thereby altering properties like solubility and bioavailability. researchgate.net

These synthetic methodologies provide a robust platform for generating a library of this compound derivatives with diverse functional groups, which is essential for structure-activity relationship (SAR) studies.

Design and Synthesis of Structurally Complex this compound Derivatives

The design and synthesis of structurally complex derivatives of this compound are driven by the quest for molecules with improved pharmacological profiles. The modular nature of modern synthetic techniques is central to this endeavor, allowing for the rational design and efficient construction of novel analogues that are not readily accessible from natural sources. acs.org

A convergent strategy for preparing protoberberine analogues de novo highlights the power of these methods. acs.org Key steps in such a strategy can include:

Oxidative C–H Functionalization: To build the core isoquinolone structure from simpler precursors. acs.org

Anionic Aza-6π-Electrocyclization: A sophisticated reaction to form the tetracyclic protoberberine ring system. acs.orgnih.govescholarship.org

This approach allows for systematic modifications to all four rings of the scaffold, enabling the synthesis of a diverse collection of alkaloids. acs.org By substituting the initial building blocks, chemists can rapidly access a wide range of protoberberine family members, including those with unnatural substitution patterns, such as fluorine-containing derivatives. nih.gov The ability to avoid traditional electrophilic aromatic substitution reactions opens the door to creating analogues with more varied electronic properties. nih.gov Although the synthesis of stepharotudine, an oxyberberine (B1678073) alkaloid, has been reported using these advanced methods, the targeted synthesis of specific, complex this compound derivatives remains an area for future exploration. nih.gov

Biosynthetic Pathways and Precursors of this compound in Natural Producers

This compound is a member of the vast and structurally diverse class of plant secondary metabolites known as benzylisoquinoline alkaloids (BIAs). oup.com The biosynthesis of these compounds has been the subject of extensive investigation for over a century. oup.com The pathway originates from the amino acid L-tyrosine, which undergoes a series of enzymatic transformations to produce the central BIA intermediate, (S)-reticuline. frontiersin.orgfrontiersin.org

From (S)-reticuline, the pathway branches into numerous structural classes. The formation of protoberberine alkaloids, including this compound, begins with the conversion of (S)-reticuline to (S)-scoulerine. This critical step involves an intramolecular C-C bond formation that creates the characteristic tetracyclic core of the protoberberine family. frontiersin.org (S)-scoulerine then serves as the direct precursor to this compound. uniprot.org The final step is the N-methylation of (S)-scoulerine to yield the quaternary ammonium (B1175870) ion, this compound. uniprot.orgscholaris.ca

Elucidation of Precursors and Intermediates in this compound Biogenesis

The elucidation of the BIA metabolic pathway has been achieved through a combination of radiolabel tracer studies, enzymatic assays, and genomic analysis. oup.comfrontiersin.org The sequence leading to this compound is a well-defined segment of this larger metabolic network.

The key intermediates in the biogenesis of this compound are outlined below:

| Precursor/Intermediate | Description |

| L-Tyrosine | The primary amino acid precursor for the entire BIA pathway. frontiersin.org |

| (S)-Norcoclaurine | The first committed intermediate of the BIA pathway, formed by the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). oup.com |

| (S)-Reticuline | A pivotal branch-point intermediate in BIA metabolism, from which numerous alkaloid classes are derived. oup.com |

| (S)-Scoulerine | The direct tertiary protoberberine precursor to this compound, formed from (S)-reticuline. frontiersin.org |

| This compound | The final quaternary protoberberine alkaloid, formed by the N-methylation of (S)-scoulerine. uniprot.org |

This table presents the major intermediates in the biosynthetic pathway leading to this compound.

Identification and Characterization of Enzymes Involved in this compound Biosynthesis

The enzymatic steps converting L-tyrosine into this compound are catalyzed by a specific sequence of enzymes belonging to several distinct families. The two final enzymes leading directly to this compound are of particular importance.

| Enzyme | EC Number | Substrate(s) | Product | Function |

| Berberine Bridge Enzyme (BBE) | 1.21.3.3 | (S)-Reticuline | (S)-Scoulerine | Catalyzes the oxidative cyclization of the N-methyl group of (S)-reticuline to form the "berberine bridge," creating the protoberberine scaffold. frontiersin.orgnih.gov |

| (S)-Tetrahydroprotoberberine N-methyltransferase (TNMT) | 2.1.1.122 | (S)-Scoulerine, S-adenosyl-L-methionine | This compound, S-adenosyl-L-homocysteine | Transfers a methyl group from S-adenosyl-L-methionine to the tertiary nitrogen of (S)-scoulerine, forming the quaternary alkaloid this compound. uniprot.orgwikipedia.org |

This table details the key enzymes responsible for the final steps in this compound biosynthesis.

The TNMT from Eschscholzia californica (California poppy) has been shown to have a broad substrate range but demonstrates clear activity with (S)-scoulerine. uniprot.org Structural and functional studies of TNMT have provided insight into its stereospecificity, revealing why it binds only (S)-cis tetrahydroprotoberberine substrates, and have highlighted key residues involved in the catalytic mechanism. scholaris.cascholaris.ca

Genetic and Molecular Biological Studies of this compound Biosynthetic Genes

Advances in genomics, transcriptomics, and metabolomics have revolutionized the discovery and characterization of genes involved in BIA biosynthesis. frontiersin.org These multi-omics approaches have enabled the identification of a suite of genes encoding the enzymes for the entire pathway in various plant species, including Papaver somniferum (opium poppy) and Coptis japonica. oup.comfrontiersin.org

Genes encoding the key enzymes for this compound formation, BBE and TNMT, have been cloned and functionally characterized. frontiersin.orguniprot.org Structural biology has played a crucial role in understanding how these enzymes function. For instance, the crystal structure of TNMT has been solved in complex with various substrates, which helps to identify common motifs for substrate recognition and the specific residues critical for catalysis. scholaris.cascholaris.ca This detailed molecular knowledge is fundamental for metabolic engineering and synthetic biology applications.

Chemoenzymatic and Synthetic Biology Approaches to this compound Production

The low abundance of many valuable BIAs in their native plant sources has driven the development of alternative production platforms. frontiersin.org Chemoenzymatic synthesis and microbial fermentation using engineered yeast are two leading strategies.

Chemoenzymatic Synthesis: This approach combines traditional chemical synthesis with highly selective biocatalytic steps. A notable example is the chemoenzymatic synthesis of optically pure (S)-scoulerine, the direct precursor to this compound. nih.govnih.govacs.org In this process, racemic precursors are synthesized chemically, and the key enantioselective C-C bond formation is catalyzed by the berberine bridge enzyme (BBE), which proceeds with excellent selectivity. nih.gov This strategy provides an efficient route to enantiomerically pure intermediates that can then be converted to the final product.

Synthetic Biology: The reconstruction of entire plant metabolic pathways in microbial hosts like Saccharomyces cerevisiae (brewer's yeast) offers the potential for sustainable and scalable production of complex alkaloids. nih.govfrontiersin.org Significant progress has been made in engineering yeast for BIA production:

The entire pathway from simple precursors to protoberberine alkaloids has been reconstituted in S. cerevisiae. nih.gov

Engineered yeast strains have successfully produced stylopine (an isomer of scoulerine) and its N-methylated product, demonstrating the viability of the platform for producing quaternary protoberberine alkaloids like this compound. nih.gov

Key challenges in this field include the functional expression of complex plant enzymes (particularly cytochrome P450s), balancing metabolic flux to avoid burdening the host cell, and optimizing precursor supply. nih.govfrontiersin.orgbiorxiv.org

These advanced biotechnological approaches hold immense promise for the industrial production of this compound and its derivatives, independent of plant harvesting. biorxiv.org

Mechanistic and Biological Activity Investigations of Cyclanoline in Pre Clinical Models

Molecular Target Identification and Validation for Cyclanoline

The precise identification of molecular targets is a foundational step in understanding the pharmacological actions of a compound. For this compound, a multifaceted approach involving proteomic, biochemical, and biophysical methods is essential to elucidate its mechanism of action. These investigations aim to identify direct binding partners and functionally affected proteins, thereby validating them as authentic targets.

Chemical proteomics serves as a powerful tool for the unbiased identification of protein targets for small molecules within a complex biological system. This approach can be applied to map the interaction landscape of this compound across the proteome. Methodologies such as compound-centric chemical proteomics (CCCP) are particularly well-suited for this purpose. In a hypothetical application for this compound, the molecule would be chemically modified to incorporate a reactive group and a reporter tag. This functionalized probe would then be introduced to cell lysates or intact cells. The probe would covalently bind to its interacting proteins, which could then be enriched using the reporter tag and subsequently identified through advanced mass spectrometry techniques. biorxiv.org This strategy allows for the discovery of not only high-affinity targets but also transient or weaker interactions that might be biologically significant. Such an approach could reveal a comprehensive profile of this compound-binding proteins, offering novel insights into its polypharmacological effects. nih.gov

Receptor binding assays are critical for quantifying the affinity and specificity of a ligand for its target. Studies have identified this compound as a ligand for acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. abmole.comwikipedia.org Molecular docking and dynamics simulations have been employed to model the interaction between this compound and the AChE active site. These computational approaches predict binding affinities and visualize the specific molecular interactions that stabilize the ligand-receptor complex. researchgate.netnih.gov

Research comparing the binding of this compound and a related compound, fangchinoline, to the AChE active pocket has provided specific details on their interaction. researchgate.net Computational analyses revealed similar fitting scores for both compounds, indicating comparable binding affinities. researchgate.net The interactions are characterized by specific bonds, such as π-π stacking and H-π interactions, with key amino acid residues within the enzyme's active site. researchgate.net Specifically, interactions with residues like Trp-286 at the peripheral anionic site (PAS) are crucial for the binding of such ligands. researchgate.netnih.gov

| Compound | Fitting Score | Interacting Residue (AChE) | Interaction Type | Binding Affinity (kJ/mol) |

|---|---|---|---|---|

| This compound | -7.00 ± 0.01 | Trp-286 | π-π stacking | -35.14 |

| Fangchinoline | -7.11 ± 0.32 | Trp-286 | π-π stacking / H-π interaction | -35.85 |

Enzyme activity assays are fundamental to determining whether a compound acts as an inhibitor or an activator. Experimental evidence has firmly established this compound as an inhibitor of acetylcholinesterase (AChE), which is classified under EC 3.1.1.7. abmole.comwikipedia.org The primary function of AChE is the hydrolysis of the neurotransmitter acetylcholine, and its inhibition leads to an increase in acetylcholine levels in the synaptic cleft. researchgate.net

The inhibitory action of this compound on AChE suggests its potential role in modulating cholinergic transmission. The mechanism of inhibition can be further characterized through kinetic studies to determine if it is competitive, non-competitive, or uncompetitive. youtube.com Such studies involve measuring the rate of the enzymatic reaction in the presence of varying concentrations of both the substrate (acetylcholine) and the inhibitor (this compound). While detailed kinetic data for this compound are not extensively reported in the available literature, its classification as an AChE inhibitor points to a direct interference with the enzyme's catalytic function. abmole.comwikipedia.org There is currently no evidence to suggest that this compound acts as an enzyme activator. nih.govyoutube.com

Affinity-based methods are powerful techniques for isolating and identifying the binding partners of a specific molecule from complex mixtures like cell lysates. utah.edu These approaches, including affinity chromatography and pull-down assays, could be instrumental in validating known targets of this compound and discovering new ones. nih.gov

In an affinity chromatography setup, this compound would be chemically immobilized onto a solid support matrix, such as agarose beads. cytivalifesciences.comresearchgate.net A cell lysate containing a mixture of proteins is then passed over this matrix. Proteins that have an affinity for this compound will bind to the immobilized ligand, while non-binding proteins are washed away. cytivalifesciences.com The bound proteins can then be eluted and identified by mass spectrometry. nih.gov

Similarly, pull-down assays utilize a "bait" protein, which in this context would be a tagged version of a known or suspected this compound target, or this compound itself could be tagged (e.g., with biotin). bioclone.netthermofisher.com The tagged bait is incubated with a cell lysate (the "prey"). The resulting protein complexes are then "pulled down" from the solution using beads coated with a substance that binds the tag (e.g., streptavidin-coated beads for a biotin tag). thermofisher.comnih.gov The captured prey proteins can then be identified, confirming direct or indirect interactions with this compound. bioclone.net

Modulation of Cellular Pathways by this compound

Understanding how a compound affects cellular signaling pathways is crucial to deciphering its biological effects. This compound has been shown to modulate key intracellular cascades, particularly those involved in cancer cell survival and resistance to therapy.

Recent preclinical research has demonstrated that this compound can significantly impact the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, a critical cascade in cell proliferation, differentiation, and apoptosis. nih.govmdpi.com Specifically, investigations in cisplatin-resistant bladder cancer cell models have shown that this compound can reverse this resistance by inhibiting the JAK2/STAT3 pathway. nih.gov

In these models, cisplatin-resistant cells exhibited increased phosphorylation of STAT3, JAK2, and JAK3. nih.gov Treatment with this compound, both alone and in combination with cisplatin, led to a substantial downregulation of STAT3 phosphorylation. nih.gov This inhibition of the JAK/STAT3 pathway correlated with significant cellular changes: proliferation, invasion, and migration were inhibited, while apoptosis was induced. nih.gov Furthermore, this compound treatment caused cell cycle arrest in the G0/G1 phase. nih.gov These findings highlight a clear mechanism where this compound modulates a specific intracellular signal transduction cascade to produce anti-cancer effects in a preclinical model. nih.gov

| Parameter | Observation upon this compound Treatment | Reference |

|---|---|---|

| p-STAT3 Levels | Decreased | nih.gov |

| p-JAK2 Levels | Decreased | nih.gov |

| Cell Invasion | Inhibited | nih.gov |

| Cell Migration | Inhibited | nih.gov |

| Apoptosis | Induced | nih.gov |

| Cell Cycle | Arrest at G0/G1 phase | nih.gov |

Transcriptomic Analysis of Gene Expression Changes Induced by this compound

Transcriptomic analysis, the study of the complete set of RNA transcripts produced by the genome, offers a powerful approach to elucidating the molecular mechanisms of drug action. By profiling the changes in gene expression in response to this compound treatment, researchers can identify the cellular pathways and biological processes that are modulated by the compound. This is typically achieved through techniques such as microarray analysis or RNA sequencing (RNA-Seq).

In a hypothetical study investigating the effects of this compound, a cancer cell line could be treated with the compound, and the resulting changes in gene expression would be compared to untreated control cells. The differentially expressed genes (DEGs) would then be identified and subjected to bioinformatics analysis to uncover enriched signaling pathways. For instance, if this compound were to induce apoptosis, one might expect to see the upregulation of pro-apoptotic genes like BAX and BAK, and the downregulation of anti-apoptotic genes such as BCL-2.

A representative data table from such a transcriptomic study is presented below, illustrating the types of changes in gene expression that could be observed.

Table 1: Illustrative Differentially Expressed Genes in a Cancer Cell Line Treated with this compound

| Gene Symbol | Full Gene Name | Log2 Fold Change | p-value | Biological Process |

|---|---|---|---|---|

| BAX | BCL2 Associated X, Apoptosis Regulator | 2.5 | 0.001 | Apoptosis |

| BCL2 | B-cell CLL/lymphoma 2 | -1.8 | 0.005 | Apoptosis |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 3.1 | <0.001 | Cell Cycle Arrest |

| CCND1 | Cyclin D1 | -2.2 | 0.002 | Cell Cycle Progression |

This type of analysis can provide a global view of the cellular response to this compound, offering insights into its mechanism of action and potential therapeutic applications.

Proteomic Analysis of Protein Expression and Modification in Response to this compound

Proteomics, the large-scale study of proteins, provides a complementary perspective to transcriptomics by directly examining the functional molecules of the cell. Changes in protein expression, post-translational modifications (PTMs), and protein-protein interactions following treatment with this compound can reveal critical information about its mode of action. Techniques such as two-dimensional gel electrophoresis (2-DE) coupled with mass spectrometry (MS) or more advanced liquid chromatography-mass spectrometry (LC-MS/MS) approaches are commonly employed for proteomic profiling. nih.gov

For example, a quantitative proteomic study could be conducted on cells treated with this compound to identify proteins that are differentially expressed. nih.gov This could reveal, for instance, that this compound treatment leads to the upregulation of caspase-3, a key executioner of apoptosis, and the downregulation of proteins involved in cell proliferation, such as proliferating cell nuclear antigen (PCNA).

Furthermore, proteomic analysis can detect changes in PTMs like phosphorylation, which are crucial for regulating protein activity. An increase in the phosphorylation of a specific kinase in response to this compound could indicate the activation of a signaling pathway involved in the compound's effects.

Table 2: Hypothetical Changes in Protein Expression in Response to this compound Treatment

| Protein Name | UniProt ID | Fold Change | p-value | Cellular Function |

|---|---|---|---|---|

| Caspase-3 | P42574 | 3.2 | 0.002 | Apoptosis |

| PCNA | P12004 | -2.5 | 0.004 | DNA Replication |

| HSP90 | P07900 | -1.9 | 0.01 | Protein Folding |

By integrating proteomic data with transcriptomic findings, a more comprehensive understanding of this compound's biological effects can be achieved.

Metabolomic Profiling of Cellular Responses to this compound Treatment

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small molecule metabolite profiles. plos.org This approach can provide a real-time snapshot of the physiological state of a cell and how it is altered by a compound like this compound. By analyzing the global metabolic changes, researchers can identify the biochemical pathways that are perturbed by the drug. mdpi.com

Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are used to profile a wide range of metabolites simultaneously. mdpi.com For instance, if this compound were to inhibit a key enzyme in glycolysis, metabolomic analysis would likely reveal an accumulation of the substrate of that enzyme and a depletion of its product. Such findings can provide direct evidence of the compound's molecular target and its downstream effects on cellular metabolism. plos.org

A hypothetical metabolomic study might reveal that this compound treatment leads to a decrease in the levels of key metabolites in the tricarboxylic acid (TCA) cycle, suggesting an impact on cellular energy production. nih.gov

Table 3: Illustrative Metabolite Changes in Cells Treated with this compound

| Metabolite | Pathway | Fold Change vs. Control | p-value |

|---|---|---|---|

| Citrate | TCA Cycle | -2.1 | 0.003 |

| Succinate | TCA Cycle | -1.8 | 0.009 |

| Glutamine | Amino Acid Metabolism | -2.5 | 0.001 |

Metabolomic profiling offers a functional readout of the cellular response to this compound, complementing genomic and proteomic data to provide a holistic understanding of its biological activity.

In Vitro Biological Activity Assessments of this compound

Cell-based Assays for Specific Biological Endpoints of this compound Activity

Cell-based assays are fundamental tools for characterizing the biological activity of a compound in a physiologically relevant context. sigmaaldrich.com These assays can be designed to measure a wide range of cellular processes, including cell viability, proliferation, apoptosis, and cell cycle progression. nih.gov For this compound, a variety of cell-based assays could be employed to elucidate its specific biological effects.

For example, to assess its anti-proliferative activity, cancer cell lines could be treated with increasing concentrations of this compound, and cell viability could be measured using an MTT or resazurin-based assay. The half-maximal inhibitory concentration (IC50) value obtained from these experiments would provide a quantitative measure of the compound's potency.

Furthermore, to investigate whether this compound induces apoptosis, assays that detect key markers of programmed cell death can be utilized. These include assays for caspase activation, which are key enzymes in the apoptotic cascade, or Annexin V staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis.

A study on the in vitro antiplasmodial activity of this compound against the chloroquine-resistant Dd2 strain of Plasmodium falciparum determined its IC50 value using a malaria SYBR green I fluorescence assay. nih.gov

Table 4: In Vitro Antiplasmodial Activity of this compound

| Compound | P. falciparum Strain | IC50 (μM) |

|---|

These cell-based assays are crucial for the initial characterization of a compound's biological activity and for guiding further mechanistic studies.

Biochemical and Enzymatic Assays to Quantify this compound's Potency

Biochemical and enzymatic assays are essential for determining the specific molecular targets of a compound and for quantifying its inhibitory or activating potency. nih.gov These assays are performed in a cell-free system, which allows for the direct measurement of the interaction between the compound and its target protein without the complexities of a cellular environment.

If this compound is hypothesized to inhibit a particular enzyme, a biochemical assay can be developed to measure the activity of that enzyme in the presence of varying concentrations of the compound. From this data, the IC50 value can be calculated, which represents the concentration of this compound required to inhibit the enzyme's activity by 50%. nih.gov

For example, if this compound were a suspected kinase inhibitor, an in vitro kinase assay could be performed using the purified kinase, its substrate, and ATP. The amount of phosphorylated substrate would be measured in the presence and absence of this compound to determine its inhibitory effect.

Table 5: Hypothetical Enzymatic Inhibition Data for this compound

| Target Enzyme | Substrate | This compound IC50 (nM) |

|---|---|---|

| Kinase X | Peptide A | 50 |

| Protease Y | Peptide B | >10,000 |

These types of assays are critical for lead optimization in drug discovery, as they provide a precise measure of a compound's potency and selectivity for its intended target. bioagilytix.com

Application of High-Throughput Screening (HTS) Methodologies for this compound Activity Profiling

High-throughput screening (HTS) is a drug discovery process that allows for the rapid assessment of large numbers of compounds for their biological activity against a specific target or cellular phenotype. nih.gov HTS methodologies utilize automation and miniaturized assay formats to screen compound libraries in a cost-effective and time-efficient manner. technologynetworks.com

While specific HTS campaigns for this compound are not widely reported, this methodology could be applied to further profile its biological activities. For instance, this compound could be included in a large-scale screen of natural products against a panel of cancer cell lines to identify specific cancer types that are particularly sensitive to its anti-proliferative effects.

Alternatively, a target-based HTS approach could be used. If a specific molecular target for this compound is identified, an assay could be developed to screen for other compounds that bind to the same target, potentially leading to the discovery of novel chemical scaffolds with similar or improved activity. HTS can also be used to identify off-target effects of this compound by screening it against a broad panel of enzymes and receptors. nih.gov

The data generated from HTS can be used to build structure-activity relationships (SAR) and to guide the chemical modification of this compound to improve its potency and selectivity.

Table 6: Compounds Mentioned in the Article

| Compound Name |

|---|

| Annexin V |

| BAX |

| BAK |

| BCL-2 |

| Caspase-3 |

| Chloroquine |

| This compound |

| Cyclin D1 |

| p-Nitrophenyl phosphate |

| PCNA |

| Phosphatidylserine |

In Vivo Pre-clinical Model Studies of this compound

The evaluation of a compound's biological effects in non-clinical animal models is a critical step in pre-clinical development, providing foundational evidence of its potential therapeutic efficacy. These studies utilize established animal models that mimic aspects of human diseases to observe the physiological and pharmacological effects of the investigational compound.

For a hypothetical compound like this compound, researchers would select animal models based on its proposed mechanism of action and therapeutic target. For instance, if this compound is hypothesized to have anti-inflammatory properties, models such as carrageenan-induced paw edema in rats or collagen-induced arthritis in mice would be employed. In these models, key efficacy endpoints would include the reduction in paw volume, inflammatory cell infiltration, and levels of pro-inflammatory cytokines.

Similarly, if this compound were being investigated for its potential in neurological disorders, researchers might utilize models like the 6-hydroxydopamine (6-OHDA)-induced model of Parkinson's disease in rats or the amyloid-beta precursor protein (APP) transgenic mouse model for Alzheimer's disease. Behavioral tests, histopathological analysis of brain tissue, and measurement of relevant biomarkers would be conducted to assess efficacy.

The selection of appropriate animal models is paramount for the successful translation of pre-clinical findings to clinical applications. These models, while not perfect representations of human disease, provide valuable insights into the potential therapeutic utility of a compound.

Pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal systems are essential for understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME), and how these processes relate to its pharmacological effects over time. These studies are typically conducted in rodent (e.g., mice, rats) and non-rodent (e.g., dogs, non-human primates) species to provide a comprehensive pre-clinical profile.

Pharmacokinetics (PK): PK studies aim to characterize the concentration-time profile of a compound in the body. Following administration via various routes (e.g., intravenous, oral), blood and tissue samples are collected at multiple time points to determine key parameters.

A hypothetical PK study of this compound in rats might yield the following parameters:

| Parameter | Intravenous (IV) | Oral (PO) |

| Dose (mg/kg) | 5 | 20 |

| Cmax (ng/mL) | 1500 | 800 |

| Tmax (h) | 0.1 | 1.5 |

| AUC (ng·h/mL) | 3000 | 4500 |

| t1/2 (h) | 2.5 | 3.0 |

| Bioavailability (%) | - | 75 |

Pharmacodynamics (PD): PD studies link the concentration of the drug to its observed effect. This involves measuring a specific biological response (e.g., enzyme inhibition, receptor binding, physiological change) at various drug concentrations. The goal is to establish a dose-response relationship and determine the therapeutic window of the compound.

For this compound, if its mechanism involves the inhibition of a particular enzyme, a PD study would measure the extent of enzyme inhibition in target tissues at different this compound concentrations. This information, combined with PK data, helps in designing effective dosing regimens for further pre-clinical and eventual clinical studies.

Understanding the metabolic fate of a compound is crucial for assessing its safety and efficacy. Metabolism studies in animal models aim to identify the major metabolic pathways, the enzymes involved, and the structure of the resulting metabolites. This is typically achieved through in vitro studies using liver microsomes and hepatocytes, followed by in vivo studies in animals.

In vivo metabolism studies for a compound like this compound would involve administering a radiolabeled version of the compound to animals (e.g., rats, dogs) and then analyzing biological samples (urine, feces, bile, plasma) to identify and quantify the parent compound and its metabolites.

The primary goals of these investigations are to:

Identify the major circulating and excreted metabolites.

Determine the metabolic pathways (e.g., oxidation, glucuronidation, sulfation).

Characterize the enzymes responsible for metabolism (e.g., cytochrome P450 isoforms).

Assess potential differences in metabolism across species to aid in the selection of appropriate toxicological models and to anticipate human metabolism.

A hypothetical metabolic profile for this compound in rats might reveal the following:

| Metabolite | Metabolic Pathway | Percentage of Total Radioactivity in Urine |

| M1 | Hydroxylation | 35% |

| M2 | Glucuronidation | 25% |

| M3 | N-dealkylation | 15% |

| Parent this compound | - | 10% |

This information is vital for understanding the clearance mechanisms of this compound and for identifying any potentially active or toxic metabolites that may require further investigation.

Structure Activity Relationship Sar Studies of Cyclanoline and Its Analogs

Rational Design Principles for Cyclanoline Analogs in SAR Investigations

The exploration of this compound's structure-activity relationship has been guided by several rational design principles aimed at systematically probing the contribution of its various structural motifs to its biological activity. A primary focus has been the modification of the quaternary ammonium (B1175870) group, which is hypothesized to be crucial for the initial binding interaction with its biological target. pharmacy180.com Another key area of investigation involves the substituents on the aromatic rings, where the introduction of different functional groups can modulate electronic properties and steric bulk, thereby influencing binding affinity and selectivity.

Synthetic Methodologies for Generating Systematically Modified this compound Derivatives

The systematic modification of the this compound scaffold to generate a diverse library of analogs for SAR studies has necessitated the development and application of various synthetic methodologies. The core isoquinoline (B145761) structure of this compound is often assembled through well-established reactions such as the Bischler-Napieralski or Pictet-Spengler reactions, which allow for the construction of the heterocyclic ring system from precursor phenethylamines.

To introduce diversity, synthetic strategies have focused on the late-stage functionalization of the this compound core. For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, have been employed to append a variety of substituents to the aromatic rings. Additionally, the modification of existing functional groups, such as the hydroxyl and methoxy (B1213986) groups, through etherification, esterification, or demethylation, has provided a means to systematically alter the polarity and hydrogen-bonding capabilities of the molecule. The synthesis of stereoisomers has been achieved through asymmetric synthesis or chiral resolution techniques, allowing for a detailed investigation of the impact of stereochemistry on biological activity.

Correlation of Specific this compound Structural Features with Observed Biological Activity

Through the synthesis and biological evaluation of a wide range of this compound analogs, researchers have been able to establish clear correlations between specific structural features and observed activity. It has been consistently demonstrated that the quaternary ammonium group is essential for potent activity, with analogs lacking this feature or possessing a tertiary amine showing significantly reduced efficacy. pharmacy180.com This suggests a critical ionic interaction with the biological target.

The following table summarizes the observed trends in biological activity upon modification of key structural features of the this compound scaffold.

| Structural Modification | Position of Modification | Observed Effect on Biological Activity | Postulated Reason |

| Removal of Quaternary Charge | Nitrogen Atom | Significant decrease in activity | Loss of critical ionic interaction with the target |

| Variation of Aromatic Substituents | Aromatic Rings | Activity is sensitive to the nature and position of substituents | Modulation of electronic properties, steric interactions, and hydrogen bonding potential |

| Alteration of Stereochemistry | Chiral Centers | Different stereoisomers exhibit varying levels of activity | Specific spatial arrangement is required for optimal binding |

| Modification of Ethylene Bridge | Linker between Nitrogen and Aromatic System | Changes in length and flexibility can alter activity | Impact on the overall conformation and fit within the binding site |

Identification of Key Pharmacophoric Elements within the this compound Scaffold

Based on the extensive SAR data, a pharmacophore model for this compound has been proposed, outlining the essential three-dimensional arrangement of functional groups required for biological activity. This model highlights several key pharmacophoric features that are critical for potent interaction with its target.

The primary pharmacophoric elements identified within the this compound scaffold include:

A cationic center: The quaternary ammonium nitrogen, which engages in a crucial ionic interaction.

Hydrogen bond donors/acceptors: The hydroxyl and methoxy groups on the aromatic rings, which participate in hydrogen bonding with the target protein.

Aromatic/hydrophobic regions: The fused aromatic ring system, which contributes to binding through hydrophobic and/or pi-stacking interactions.

A specific spatial arrangement: The rigid polycyclic structure holds these features in a precise orientation necessary for optimal binding.

The identification of these pharmacophoric elements provides a valuable framework for the design of new, potentially more potent and selective analogs of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

To further refine the understanding of the structure-activity relationships of this compound and its analogs, quantitative structure-activity relationship (QSAR) modeling has been employed. nih.govnih.gov QSAR studies aim to develop mathematical models that correlate the chemical structures of a series of compounds with their biological activities. nih.govmdpi.com These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the design of more effective molecules.

For this compound analogs, 2D- and 3D-QSAR approaches have been utilized. In 2D-QSAR, various physicochemical descriptors, such as lipophilicity (logP), electronic parameters (Hammett constants), and topological indices, are correlated with biological activity using statistical methods like multiple linear regression. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), consider the three-dimensional properties of the molecules, such as their steric and electrostatic fields. nih.govjmaterenvironsci.com

Computational and Theoretical Chemistry Approaches in Cyclanoline Research

Molecular Docking and Dynamics Simulations of Cyclanoline-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target. nih.govindexcopernicus.com For this compound, the primary target is the enzyme acetylcholinesterase (AChE), which is critical in the hydrolysis of the neurotransmitter acetylcholine and a key target in the treatment of Alzheimer's disease. nih.govresearchgate.net

Molecular Docking: Molecular docking studies have been employed to elucidate the binding mode of this compound within the active site of AChE. One study utilized the crystal structure of human AChE (PDB code: 4EY7) to model these interactions. The findings revealed that this compound binds along the deep and narrow active-site gorge of the enzyme. researchgate.net Unlike other inhibitors that might bind to a single region, this compound's binding mode involves interactions with multiple key areas within the gorge. researchgate.net

The specific interactions of this compound span three important domains of the enzyme's active site researchgate.net:

Catalytic Active Site (CAS): The region deep within the gorge where the hydrolysis of acetylcholine occurs.

Anionic Site: A subsite within the CAS that binds the quaternary ammonium (B1175870) group of acetylcholine.

Peripheral Anionic Site (PAS): Located at the entrance of the gorge, this site is implicated in the allosteric modulation of the enzyme and the aggregation of amyloid-beta peptides.

This multi-site interaction suggests a comprehensive inhibitory mechanism, potentially blocking substrate entry, interfering with catalysis, and preventing allosteric activation.

| Interaction Site | Role in AChE Function | Interaction with this compound |

| Catalytic Active Site (CAS) | Catalyzes the hydrolysis of acetylcholine. | Binds directly, interfering with the catalytic triad. researchgate.net |

| Anionic Subsite | Binds the choline moiety of the substrate. | Interacts with the core structure of the molecule. researchgate.net |

| Peripheral Anionic Site (PAS) | Guides substrate into the gorge; involved in amyloid aggregation. | Binds to block the entrance of the active site gorge. researchgate.net |

Molecular Dynamics (MD) Simulations: Following molecular docking, MD simulations are a crucial next step to assess the stability and dynamics of the this compound-AChE complex over time. mdpi.comnih.gov While specific MD studies focusing exclusively on this compound were not detailed in the available research, the general methodology provides a clear picture of how such an analysis would proceed. An MD simulation would start with the docked pose of this compound in the AChE active site. mdpi.com The system would then be solvated in a water box with ions to mimic physiological conditions, and the trajectory of all atoms would be calculated over a period, often hundreds of nanoseconds. nih.govsemanticscholar.org

Key analyses in an MD simulation include:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose. A stable RMSD value over time indicates a stable complex. mdpi.comsemanticscholar.org

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding. mdpi.com

Interaction Energy Calculation: To quantify the strength of the binding between this compound and AChE, often through methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). joaquinbarroso.com

These simulations provide a dynamic view of the binding, confirming whether the interactions predicted by docking are maintained and revealing conformational changes that may occur upon binding. mdpi.commdpi.com

Quantum Chemical Calculations for Electronic Properties and Reactivity of this compound

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the intrinsic electronic properties of a molecule. nih.gov These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity, which are fundamental to understanding a drug's mechanism of action at a sub-atomic level. mdpi.com For this compound, such calculations would offer insights into its chemical behavior and its ability to interact with the AChE target.

Key properties derived from quantum chemical calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining a molecule's reactivity. The energy of the HOMO relates to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govnih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule. It identifies electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are crucial for predicting non-covalent interactions like hydrogen bonds and electrostatic interactions with a biological target. nih.gov

Atomic Charges: These calculations determine the charge distribution across the atoms of this compound, highlighting polar regions of the molecule that are likely to engage in electrostatic interactions with amino acid residues in the AChE active site. mdpi.com

While specific DFT studies on this compound are not prominently available, the application of these methods is standard for analyzing potential drug candidates. mdpi.commdpi.com The results would help rationalize its binding mode and guide the modification of its structure to enhance potency.

| Quantum Chemical Property | Significance for this compound |

| HOMO Energy | Indicates the propensity to donate electrons in interactions. |

| LUMO Energy | Indicates the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | Relates to the chemical reactivity and stability of the molecule. nih.gov |

| Molecular Electrostatic Potential (MEP) | Predicts sites for hydrogen bonding and electrostatic interactions with AChE residues. nih.gov |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding. nih.gov |

De Novo Design and Virtual Screening of this compound-Inspired Compounds

With this compound established as an effective AChE inhibitor, its molecular structure serves as an excellent starting point for discovering new and improved inhibitors through de novo design and virtual screening. nih.govnih.gov

Virtual Screening: Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com In the context of this compound, a ligand-based virtual screening approach could be used. Here, the three-dimensional structure of this compound would serve as a template to search for molecules with similar shape and chemical features (pharmacophores) in databases containing millions of compounds. nih.gov This process rapidly filters vast chemical spaces to prioritize a smaller, more manageable number of candidates for further testing. nih.gov